t-Boc-N-amido-PEG6-Amine

Overview

Description

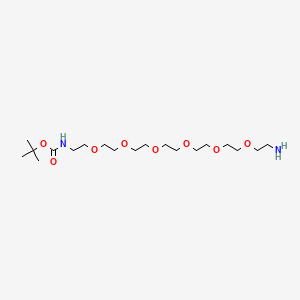

t-Boc-N-amido-PEG6-Amine: is a monodisperse polyethylene glycol (PEG) reagent. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG6-Amine typically involves the reaction of a PEG derivative with a Boc-protected amine. The reaction conditions often include the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reaction. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: t-Boc-N-amido-PEG6-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds (ketones and aldehydes) to form stable amide bonds.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and carbonyl compounds.

Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc group.

Major Products:

Substitution Reactions: The major products are amide derivatives formed by the reaction of the amino group with carboxylic acids or NHS esters.

Deprotection Reactions: The major product is the free amine obtained after Boc group removal.

Scientific Research Applications

t-Boc-N-amido-PEG6-Amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of t-Boc-N-amido-PEG6-Amine involves its ability to form stable amide bonds through its amino group. The PEG spacer increases the solubility of the compound in aqueous media, facilitating its interaction with various molecular targets. The Boc group provides protection during synthetic processes and can be removed under mild acidic conditions to expose the reactive amine .

Comparison with Similar Compounds

t-Boc-N-amido-PEG2-Amine: Contains a shorter PEG spacer, which may affect its solubility and reactivity compared to t-Boc-N-amido-PEG6-Amine.

t-Boc-N-amido-PEG8-Amine: Contains a longer PEG spacer, which may enhance its solubility and flexibility in certain applications.

t-Boc-N-amido-PEG6-Acid:

Uniqueness: this compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and reactivity. The presence of both a Boc-protected amino group and a free amino group allows for versatile applications in various fields .

Biological Activity

t-Boc-N-amido-PEG6-Amine is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative characterized by the following features:

- Molecular Formula : C19H40N2O8

- Molecular Weight : 424.5 g/mol

- CAS Number : 1091627-77-8

- Purity : 95% or higher

- Functional Groups :

- Amino group (NH2)

- Boc-protected amino group (Boc)

The hydrophilic PEG spacer enhances solubility in aqueous environments, making it suitable for various biological applications. The amino group allows for reactivity with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes), facilitating bioconjugation processes .

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of PEG : Starting with a PEG base.

- Introduction of Amino Groups : Reacting the PEG with appropriate amines to introduce the amino functionality.

- Boc Protection : Protecting the amino group using t-butyloxycarbonyl (Boc) to prevent premature reactions.

- Purification : The final product is purified to achieve the desired purity level.

Biological Activity and Applications

This compound exhibits several biological activities that make it valuable in research and therapeutic applications:

- Bioconjugation : It serves as a linker for attaching peptides, proteins, drugs, and other biomolecules to surfaces or other biomolecules, enhancing their stability and bioavailability .

- Drug Delivery Systems : The hydrophilic nature of PEG improves the solubility and distribution of conjugated drugs in biological systems, potentially leading to enhanced therapeutic effects .

- Targeted Delivery Mechanisms : The reactive amino group allows for targeted delivery of therapeutic agents, enabling more effective treatment strategies in various diseases .

Case Studies and Research Findings

-

Study on Drug Delivery Efficiency :

A study evaluated the effectiveness of this compound in delivering chemotherapeutic agents. Results indicated that conjugates formed using this compound exhibited significantly improved solubility and cellular uptake compared to non-conjugated drugs. -

Bioconjugation with Antibodies :

Research demonstrated that this compound could successfully conjugate with antibodies without compromising their binding affinity. This property is crucial for developing antibody-drug conjugates (ADCs) for targeted cancer therapies. -

Enzymatic Activity Modulation :

Another study explored how this compound could modulate enzymatic activities by altering the physical properties of enzymes through PEGylation. This modification often resulted in increased enzyme stability and reduced immunogenicity.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to similar compounds:

| Compound Name | Unique Features | Applications |

|---|---|---|

| This compound | Hydrophilic PEG spacer | Bioconjugation, drug delivery |

| t-Boc-N-amido-PEG11-Amine | Longer PEG chain | Enhanced solubility |

| N-(t-butyl ester)-polyethylene glycol 2-amino | Different reactivity profile | Varies based on ester functionality |

| N,N-Bis(PEG2-alkyne)-N-amido-polyethylene glycol 2-thiol | Useful in click chemistry applications | Targeted drug delivery |

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSRAUNKYCBBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694781 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1091627-77-8 | |

| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.